molecular formula C22H21NO4 B15209102 Diethyl 3,5-diphenyl-1h-pyrrole-2,4-dicarboxylate CAS No. 3651-14-7

Diethyl 3,5-diphenyl-1h-pyrrole-2,4-dicarboxylate

Cat. No.: B15209102
CAS No.: 3651-14-7
M. Wt: 363.4 g/mol
InChI Key: OXVMXZKQWBYDHI-UHFFFAOYSA-N
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Description

Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of two phenyl groups and two ester groups attached to the pyrrole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl acetylenedicarboxylate with aniline derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, reducing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its interaction with certain enzymes can inhibit their function, resulting in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar in structure but with methyl groups instead of phenyl groups.

    Diethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate: Differing in the position of the ester groups on the pyrrole ring.

Uniqueness

Diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

3651-14-7

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

diethyl 3,5-diphenyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C22H21NO4/c1-3-26-21(24)18-17(15-11-7-5-8-12-15)20(22(25)27-4-2)23-19(18)16-13-9-6-10-14-16/h5-14,23H,3-4H2,1-2H3

InChI Key

OXVMXZKQWBYDHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)OCC)C3=CC=CC=C3

Origin of Product

United States

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